[(2-Bromo-4-chlorophenyl)methyl](butyl)amine
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Overview
Description
(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylmethanol, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 4 positions, respectively.
Amine Introduction: The brominated and chlorinated phenylmethanol is then reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of (2-Bromo-4-chlorophenyl)methylamine may involve large-scale bromination and chlorination reactions followed by amine introduction using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields phenolic or quinone derivatives.
Reduction Products: Reduction can lead to the formation of dehalogenated amines.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methylamine
- (2-Bromo-4-chlorophenyl)methylamine
- (2-Bromo-4-chlorophenyl)methylamine
Uniqueness
(2-Bromo-4-chlorophenyl)methylamine is unique due to its specific substitution pattern and the presence of a butylamine group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-2-3-6-14-8-9-4-5-10(13)7-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUGQKJFSRBWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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